molecular formula C28H35N3O2 B2639009 2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide CAS No. 1049362-27-7

2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Cat. No.: B2639009
CAS No.: 1049362-27-7
M. Wt: 445.607
InChI Key: YKZBPQTVEJVGLN-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates multiple pharmacologically active motifs, including a 3,4-dihydroisoquinoline scaffold and a 1-methyl-1H-pyrrole heterocyclic system, which are known to contribute to bioactivity and molecular recognition properties in various therapeutic contexts. While specific biological data for this exact compound requires further investigation, structural analogs featuring tert-butylphenoxy acetamide cores and related heterocyclic systems have demonstrated promising activity as bromodomain inhibitors, particularly targeting BRD4, which plays a critical role in epigenetic regulation of gene expression . Compounds with these structural features are being investigated for their potential in oncology research, specifically for targeting transcriptionally addicted cancers that rely on bromodomain function for proliferation and survival . The complex molecular architecture of this compound, combining both aromatic and aliphatic components with hydrogen bond donor and acceptor capabilities, makes it a valuable chemical tool for probing protein-ligand interactions and developing structure-activity relationships. Researchers may employ this compound as a building block in drug discovery programs, a lead compound for optimization, or a chemical probe for studying epigenetic mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and conduct appropriate handling procedures in accordance with institutional guidelines for laboratory chemicals.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O2/c1-28(2,3)23-11-13-24(14-12-23)33-20-27(32)29-18-26(25-10-7-16-30(25)4)31-17-15-21-8-5-6-9-22(21)19-31/h5-14,16,26H,15,17-20H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZBPQTVEJVGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be broken down into its structural components:

  • Phenoxy Group : The tert-butylphenoxy moiety is known for its lipophilicity, which can enhance membrane permeability.
  • Dihydroisoquinoline : This component is often associated with various biological activities, including neuroprotective effects.
  • Pyrrole Derivative : The inclusion of a pyrrole ring can contribute to the compound's pharmacological profile.

The molecular formula of the compound is C24H32N2O2C_{24}H_{32}N_{2}O_{2}, indicating a relatively large and complex structure.

Pharmacological Effects

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to those containing the dihydroisoquinoline structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells .
    • The mechanism often involves the inhibition of key signaling pathways such as EGFR, which is crucial for cancer cell proliferation.
  • Neuroprotective Properties :
    • Compounds with a tetrahydroisoquinoline backbone are reported to enhance NMDA receptor activity selectively. This suggests potential applications in neurodegenerative diseases where glutamate signaling is disrupted .
  • Anti-inflammatory Effects :
    • Some studies suggest that similar compounds possess anti-inflammatory properties through the modulation of cytokine release and inhibition of inflammatory pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The interaction with NMDA receptors indicates a role in modulating neurotransmission, which could be beneficial in treating neurological disorders.
  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of various kinases involved in cancer progression, such as EGFR and VEGFR .
  • Cytotoxicity Induction : The ability to induce apoptosis in cancer cells through various pathways (e.g., caspase activation) has been documented for related compounds.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 ValueReference
AnticancerMCF-7 (Breast Cancer)2.49 μM
AnticancerA549 (Lung Cancer)0.23 nM
NeuroprotectionNMDA ReceptorsMicromolar Potency
Anti-inflammatoryVarious ModelsNot Specified

Case Study Insights

In a study examining the anticancer properties of isoquinoline derivatives, compounds structurally related to 2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide were synthesized and tested against multiple cancer cell lines. The results showed promising cytotoxicity and selective inhibition of tumor growth, supporting further investigation into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Stereochemical Complexity : The cyclopropane-containing analog () exhibits a high diastereomer ratio (dr 33:1), suggesting stringent stereochemical control during synthesis.
  • Substituent Impact on Yield : The presence of bulky groups (e.g., 4-chlorobenzoyl in ) reduces synthetic yield (70–88%) compared to simpler analogs.
  • Purification Challenges : All compounds rely on silica gel chromatography for purification, indicating inherent solubility issues due to lipophilic tert-butyl and aromatic groups.
Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Anti-Inflammatory Activity: Substituted phenoxy acetamides (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) exhibit significant anti-inflammatory and analgesic activities, with potency correlating with electron-withdrawing substituents (e.g., chloro, bromo) .
  • For example, electron-donating groups (e.g., tert-butyl) may shield adjacent protons, reducing δ values by ~0.2 ppm .
Metabolic and Environmental Stability
  • Lumping Strategy: Compounds with similar structures (e.g., tert-butylphenoxy acetamides) may undergo analogous degradation pathways, as inferred from lumping strategies in environmental modeling ().

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide, and how can structural integrity be ensured?

  • Methodology :

  • Stepwise Synthesis : Use multi-step reactions, starting with coupling the phenoxy-acetamide core to dihydroisoquinoline and pyrrole moieties under controlled conditions (e.g., inert atmosphere, polar aprotic solvents like DMSO or DCM) .
  • Purity Control : Employ HPLC (≥90% purity threshold) and NMR spectroscopy (e.g., 1H^1H, 13C^{13}C) to verify structural integrity. For example, confirm the presence of tert-butyl protons (δ ~1.3 ppm) and aromatic protons from pyrrole (δ ~6.5–7.5 ppm) .
  • Reagent Selection : Catalysts like EDCI/HOBt for amide bond formation and palladium-based catalysts for heterocyclic coupling may be required .

Q. How can researchers confirm the compound’s interaction with biological targets during preliminary screening?

  • Methodology :

  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases, GPCRs). Reference structurally similar compounds (e.g., pyrido-pyrimidine derivatives with IC50_{50} values in the nM range) for assay design .
  • Cell-Based Studies : Assess cytotoxicity via MTT assays and monitor downstream biomarkers (e.g., phosphorylation levels via Western blot) to infer mechanistic pathways .

Advanced Research Questions

Q. What computational strategies are recommended to optimize reaction yields and predict biological activity?

  • Methodology :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in synthetic steps. Tools like Gaussian or ORCA can predict optimal solvent systems and catalysts .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions between the compound and target proteins (e.g., ATP-binding pockets). Validate predictions with mutagenesis studies .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during structural analysis?

  • Methodology :

  • Multi-Technique Validation : Cross-reference NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates) and adjust purification protocols (e.g., gradient elution in HPLC) .

Q. What experimental design principles should guide dose-response studies to minimize variability in pharmacological assays?

  • Methodology :

  • Statistical DoE : Implement factorial design (e.g., 3k^k factorial) to test variables like compound concentration, incubation time, and cell density. This reduces the number of trials while capturing interactions between factors .
  • Replication Strategy : Use triplicate measurements with internal controls (e.g., staurosporine for apoptosis assays) to normalize inter-experiment variability .

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